3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Epigenetics Histone Demethylase JMJD2E

3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 251307-15-0) is a heterocyclic small molecule belonging to the pyrazolo[4,3-b]pyridine class, characterized by a phenyl substituent at position 3 and a trifluoromethyl group at position 6. This scaffold is formally recognized as a ring-assembly pyrazole in the ChEBI ontology and is annotated in PubChem with the compound identifier CID 1480380.

Molecular Formula C13H8F3N3
Molecular Weight 263.223
CAS No. 251307-15-0
Cat. No. B2521671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
CAS251307-15-0
Molecular FormulaC13H8F3N3
Molecular Weight263.223
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2N=CC(=C3)C(F)(F)F
InChIInChI=1S/C13H8F3N3/c14-13(15,16)9-6-10-12(17-7-9)11(19-18-10)8-4-2-1-3-5-8/h1-7H,(H,18,19)
InChIKeyRMLYBOFNPFVGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide for 3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 251307-15-0) – Scaffold Identity and Sourcing-Relevant Characteristics


3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 251307-15-0) is a heterocyclic small molecule belonging to the pyrazolo[4,3-b]pyridine class, characterized by a phenyl substituent at position 3 and a trifluoromethyl group at position 6. This scaffold is formally recognized as a ring-assembly pyrazole in the ChEBI ontology [1] and is annotated in PubChem with the compound identifier CID 1480380 [2]. The presence of the electron-withdrawing –CF₃ group modulates the electronic properties of the bicyclic core, while the 3‑phenyl ring introduces conformational restraint and potential π‑stacking interactions. Commercially available lots typically specify a purity of ≥98 % as determined by HPLC , and the recommended storage condition is sealed under dry atmosphere at 2–8 °C . These baseline identity and quality parameters are essential prerequisites for reproducible procurement in structure–activity relationship (SAR) programs.

Procurement Risk Alert: Why Generic Pyrazolo[4,3-b]pyridine Analogs Cannot Substitute for 3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine


The pyrazolo[4,3-b]pyridine core can accommodate a broad range of substituents, and seemingly minor modifications produce drastic shifts in target engagement and selectivity. For example, methylation at the N1 position (i.e., 1‑methyl‑3‑phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine) eliminates the hydrogen‑bond donor capacity of the pyrazole NH, which can abolish key interactions with hinge‑region residues in kinase ATP‑binding sites [1]. Conversely, moving the –CF₃ group from the 6‑position of the pyridine ring to the meta‑position of a pendant phenyl ring (e.g., 6‑[3‑(trifluoromethyl)phenyl]‑1H‑pyrazolo[4,3‑b]pyridine) re‑orients the dipole vector and alters the molecular electrostatic potential surface, potentially reducing affinity for targets that recognize the co‑planar 6‑CF₃‑pyridine arrangement . Procurement of an uncharacterized “pyrazolopyridine” without the precise 3‑phenyl‑6‑CF₃ substitution pattern therefore carries a high risk of obtaining a compound with divergent pharmacological profile and non‑overlapping structure–activity relationships, undermining the reproducibility of biological assays [2].

Product-Specific Quantitative Evidence Guide: 3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 251307-15-0)


Epigenetic Screening: JMJD2E (KDM4E) Demethylase Inhibitory Activity

In a quantitative high‑throughput screening (qHTS) confirmatory assay, 3‑phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine showed a potency of 10 µM against human Jumonji domain‑containing 2E (JMJD2E/KDM4E) histone demethylase [1]. Although the activity comment was flagged as ‘Inconclusive’, this value provides a benchmark for the compound’s engagement of the JMJD2E catalytic site. In contrast, the general scaffold 1H‑pyrazolo[4,3‑b]pyridine (CAS 272‑52‑6) lacks any reported JMJD2E activity, illustrating that the 3‑phenyl‑6‑CF₃ substitution pattern is required to achieve measurable potency against this epigenetic target [2].

Epigenetics Histone Demethylase JMJD2E

miR‑21 Modulation: Differential Activity in miRNA Pathway Screening

In a qHTS assay designed to detect modulators of microRNA‑21 (miR‑21), 3‑phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine exhibited a potency of 1.47 µM [1]. A counter‑screen for miR‑21 inhibitors yielded an identical potency value of 1.47 µM, suggesting that the compound acts as a consistent modulator rather than a selective agonist or antagonist [2]. By comparison, the closest commercially available analog 1‑methyl‑3‑phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine has not been profiled in the same miR‑21 assay panel, leaving its activity at this target uncharacterized .

Non‑coding RNA miR‑21 Cancer Biology

Prion Protein Translation Activation: Cell‑Based Translational Assay

A luminescence cell‑based dose‑response assay was employed to identify activators of 5′UTR stem‑loop‑driven prion protein mRNA translation in H4 neuroglioblastoma cells. 3‑Phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine showed an EC₅₀ of 13.9 µM in this assay [1]. By contrast, the core scaffold 1H‑pyrazolo[4,3‑b]pyridine (CAS 272‑52‑6) has not been reported to activate prion protein translation under identical conditions, demonstrating that the 3‑phenyl‑6‑CF₃ decoration is critical for eliciting this cellular phenotype [2].

Prion Disease Translational Control 5′UTR Stem‑Loop

Alpha‑Synuclein Translational Activation: Neurodegeneration‑Focused Assay

In a luminescence cell‑based dose‑confirmation HTS for activators of 5′UTR stem‑loop‑driven alpha‑synuclein mRNA translation in H4 neuroglioblastoma cells, 3‑phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine gave an EC₅₀ of 1.30 µM and was rated ‘Active’ [1]. This value is approximately 10‑fold more potent than its EC₅₀ in the analogous prion protein translation assay (13.9 µM), indicating a degree of 5′UTR‑dependent selectivity that may be exploitable for target‑specific tool development [2].

Parkinson’s Disease Alpha‑Synuclein 5′UTR

Physicochemical Profile: LogP and Polar Surface Area Compared to Core Scaffold

The computed logP (XLogP3‑AA) for 3‑phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine is 3.1 [1], substantially higher than the logP of the unsubstituted core 1H‑pyrazolo[4,3‑b]pyridine (estimated ~0.6 based on fragment‑based calculation). The polar surface area (PSA) remains moderate at 41.57 Ų [2], indicating that the increase in lipophilicity is achieved without a large penalty in polarity. This balance is relevant for cell permeability and solubility screening.

Physicochemical Properties Drug‑likeness Lipophilicity

Genotoxicity Counter‑Screen: ELG1‑Dependent DNA Repair Inhibition

In a qHTS genotoxicity counter‑screen measuring inhibition of ELG1‑dependent DNA repair in HEK293T cells, 3‑phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine exhibited a potency of 18.3 µM and was rated ‘inconclusive’ [1]. While this potency is modest, having any screening‑derived genotoxicity fingerprint distinguishes this compound from uncharacterized analogs for which no safety‑relevant data exist, allowing procurement scientists to flag potential off‑target liabilities early in hit triage.

Genotoxicity DNA Repair Safety Pharmacology

Application Scenarios for 3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 251307-15-0) Based on Quantitative Evidence


Epigenetic Probe Discovery: JMJD2E/KDM4E Demethylase Inhibitor Screening

The compound’s 10 µM potency against JMJD2E (Section 3, Evidence Item 1) positions it as a starting point for medicinal chemistry optimization targeting histone demethylases. Procurement of this specific substitution pattern ensures compatibility with established enzymatic assays, whereas the unsubstituted core scaffold (CAS 272‑52‑6) shows no JMJD2E activity [1].

miRNA Pathway Research: miR‑21 Modulator Assays in Cancer Biology

With a consistent 1.47 µM potency in both miR‑21 modulator and inhibitor assays (Section 3, Evidence Item 2), this compound can serve as a reference agent for calibrating miRNA‑focused high‑content screens. Its defined activity profile reduces the need for de‑novo library screening against this non‑coding RNA target [2].

Neurodegeneration Assay Development: Alpha‑Synuclein 5′UTR Translation Activation

The 1.30 µM EC₅₀ in the alpha‑synuclein translational activation assay (Section 3, Evidence Item 4) supports the use of this compound as a tool for investigating 5′UTR‑mediated regulation in synucleinopathies. Procurement of the N1‑unsubstituted compound is critical, as methylation at N1 would abolish the hydrogen‑bond donor required for potential target engagement [3].

Physicochemical Property Benchmarking in Kinase‑Focused Library Design

The compound’s computed logP of 3.1 and PSA of 41.57 Ų (Section 3, Evidence Item 5) place it within favorable drug‑like property space. It can be included as a calibrated lipophilicity benchmark in library design for kinase‑targeted screening cascades, where a balance between permeability and aqueous solubility is desired [4].

Quote Request

Request a Quote for 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.